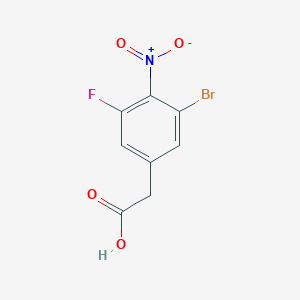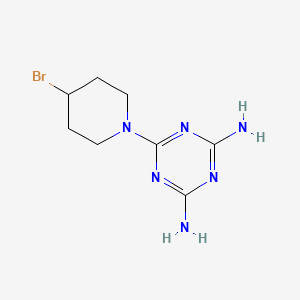
6-(4-Bromopiperidin-1-YL)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Bromopiperidin-1-YL)-1,3,5-triazine-2,4-diamine is a heterocyclic compound that features a triazine ring substituted with a bromopiperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Bromopiperidin-1-YL)-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-bromopiperidine with 2,4-diamino-1,3,5-triazine under specific conditions. One common method is the nucleophilic substitution reaction where the bromine atom on the piperidine ring is replaced by the triazine moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Types of Reactions:
Substitution Reactions: The compound can undergo further substitution reactions where the bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The piperidine ring can be subjected to oxidation or reduction reactions to modify its chemical properties.
Coupling Reactions: The triazine ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
6-(4-Bromopiperidin-1-YL)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Materials Science: The compound can be used in the design of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme activity and protein interactions.
Industrial Applications: The compound can be utilized in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-(4-Bromopiperidin-1-YL)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring can form hydrogen bonds and other interactions with active sites, while the bromopiperidine moiety can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
6-(4-Chloropiperidin-1-YL)-1,3,5-triazine-2,4-diamine: Similar structure but with a chlorine atom instead of bromine.
6-(4-Fluoropiperidin-1-YL)-1,3,5-triazine-2,4-diamine: Similar structure but with a fluorine atom instead of bromine.
6-(4-Methylpiperidin-1-YL)-1,3,5-triazine-2,4-diamine: Similar structure but with a methyl group instead of bromine.
Uniqueness: The presence of the bromine atom in 6-(4-Bromopiperidin-1-YL)-1,3,5-triazine-2,4-diamine can influence its reactivity and binding properties, making it distinct from its analogs. Bromine’s larger atomic size and different electronic properties compared to chlorine, fluorine, or methyl groups can result in unique chemical behavior and biological activity.
Propriétés
Numéro CAS |
885268-33-7 |
|---|---|
Formule moléculaire |
C8H13BrN6 |
Poids moléculaire |
273.13 g/mol |
Nom IUPAC |
6-(4-bromopiperidin-1-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C8H13BrN6/c9-5-1-3-15(4-2-5)8-13-6(10)12-7(11)14-8/h5H,1-4H2,(H4,10,11,12,13,14) |
Clé InChI |
WTDDQWHPLHQWRQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1Br)C2=NC(=NC(=N2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



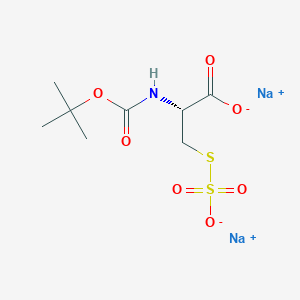
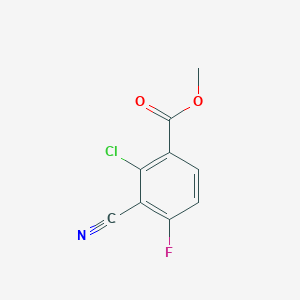
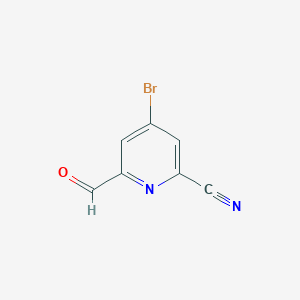
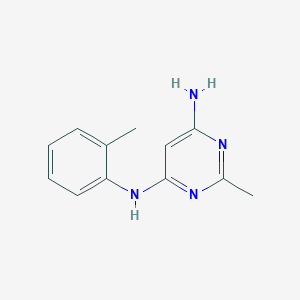

![2,6-Diamino-N-(4-(5-fluorobenzo[d]thiazol-2-yl)-2-methylphenyl)hexanamidehydrochloride](/img/structure/B13121239.png)
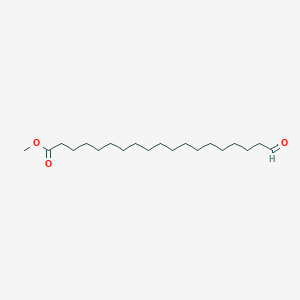
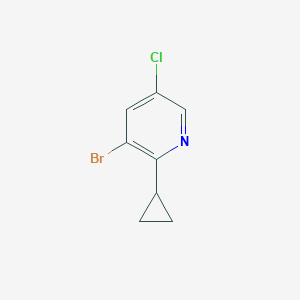
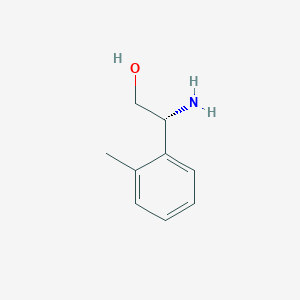
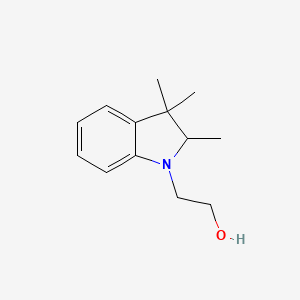
![2H-pyrimido[1,2-a]pyrimidin-2-one](/img/structure/B13121266.png)

